Cas no 1690075-35-4 (3-fluoro-4-(1R)-1-hydroxyethylphenol)

3-Fluoro-4-((1R)-1-hydroxyethyl)phenol is a chiral phenolic compound featuring a fluorine substituent at the 3-position and a (1R)-1-hydroxyethyl group at the 4-position of the benzene ring. Its stereospecific structure makes it valuable for asymmetric synthesis and pharmaceutical intermediates, particularly in the development of enantioselective catalysts or bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity in medicinal chemistry applications, while the hydroxyl group provides a reactive site for further functionalization. This compound is typically synthesized under controlled conditions to ensure high purity and enantiomeric excess, making it suitable for research in fine chemicals and drug discovery.
3-fluoro-4-(1R)-1-hydroxyethylphenol structure
1690075-35-4 structure
Product name:3-fluoro-4-(1R)-1-hydroxyethylphenol
CAS No:1690075-35-4
MF:C8H9FO2
Molecular Weight:156.154266119003
CID:6268409
PubChem ID:93501694

3-fluoro-4-(1R)-1-hydroxyethylphenol 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-(1R)-1-hydroxyethylphenol
    • 3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
    • EN300-1849766
    • 1690075-35-4
    • インチ: 1S/C8H9FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,10-11H,1H3/t5-/m1/s1
    • InChIKey: QCTBLRREIFDKIJ-RXMQYKEDSA-N
    • SMILES: FC1C=C(C=CC=1[C@@H](C)O)O

計算された属性

  • 精确分子量: 156.05865769g/mol
  • 同位素质量: 156.05865769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 40.5Ų

3-fluoro-4-(1R)-1-hydroxyethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1849766-2.5g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
2.5g
$2211.0 2023-06-02
Enamine
EN300-1849766-1g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
1g
$0.0 2023-09-19
Enamine
EN300-1849766-5.0g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
5g
$3273.0 2023-06-02
Enamine
EN300-1849766-0.25g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
0.25g
$1038.0 2023-06-02
Enamine
EN300-1849766-1.0g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
1g
$1129.0 2023-06-02
Enamine
EN300-1849766-0.5g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
0.5g
$1084.0 2023-06-02
Enamine
EN300-1849766-10.0g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
10g
$4852.0 2023-06-02
Enamine
EN300-1849766-0.1g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
0.1g
$993.0 2023-06-02
Enamine
EN300-1849766-0.05g
3-fluoro-4-[(1R)-1-hydroxyethyl]phenol
1690075-35-4
0.05g
$948.0 2023-06-02

3-fluoro-4-(1R)-1-hydroxyethylphenol 関連文献

3-fluoro-4-(1R)-1-hydroxyethylphenolに関する追加情報

Research Briefing on 3-fluoro-4-(1R)-1-hydroxyethylphenol (CAS: 1690075-35-4): Recent Advances and Applications in Chemical Biology and Medicine

The compound 3-fluoro-4-(1R)-1-hydroxyethylphenol (CAS: 1690075-35-4) has recently emerged as a molecule of significant interest in the field of chemical biology and medicinal chemistry. This chiral fluorinated phenol derivative exhibits unique structural and electronic properties that make it a promising candidate for various pharmaceutical and biochemical applications. Recent studies have focused on its synthesis, stereochemical properties, and potential as a building block for more complex bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes to 3-fluoro-4-(1R)-1-hydroxyethylphenol, highlighting an efficient asymmetric synthesis method with high enantiomeric purity (>99% ee). The researchers utilized a chiral auxiliary approach followed by catalytic hydrogenation, achieving gram-scale production with excellent yield (82%). This advancement addresses previous challenges in obtaining the compound in sufficient quantities for biological testing.

In pharmacological research, 3-fluoro-4-(1R)-1-hydroxyethylphenol has shown interesting activity as a modulator of certain neurotransmitter systems. Preliminary in vitro studies indicate its potential as a selective ligand for dopamine D2-like receptors, with binding affinity (Ki) values in the low micromolar range. The fluorine substitution at the 3-position appears to significantly influence receptor interaction compared to non-fluorinated analogs, suggesting opportunities for structure-activity relationship (SAR) optimization.

The compound's metabolic stability has been investigated in recent pharmacokinetic studies. Data from rat liver microsome assays demonstrate improved stability compared to similar phenolic compounds, with a half-life of approximately 45 minutes. This enhanced stability is attributed to the fluorine substitution, which appears to protect against rapid phase II metabolism. These findings suggest potential advantages for drug development applications where metabolic stability is often a limiting factor.

Recent applications in radiopharmaceutical development have also been reported. A 2024 study in Nuclear Medicine and Biology described the successful incorporation of 3-fluoro-4-(1R)-1-hydroxyethylphenol into a PET tracer scaffold. The fluorine-18 labeled analog showed promising brain uptake and retention characteristics in preclinical models, suggesting potential for imaging certain neurological disorders. The chiral center was found to be crucial for optimal pharmacokinetic properties.

From a chemical biology perspective, researchers have utilized 3-fluoro-4-(1R)-1-hydroxyethylphenol as a probe to study enzyme-substrate interactions in phenolic compound metabolism. Its unique electronic properties, resulting from the combination of fluorine substitution and chiral hydroxyl group, have provided insights into the steric and electronic requirements of various cytochrome P450 enzymes. These studies may lead to improved understanding of drug metabolism pathways.

Ongoing research is exploring the compound's potential as a precursor for novel antimicrobial agents. The fluorine substitution pattern appears to confer favorable properties against certain resistant bacterial strains, with preliminary MIC values showing activity against Gram-positive pathogens. Structure-activity studies are currently underway to optimize these effects while maintaining favorable toxicity profiles.

In conclusion, 3-fluoro-4-(1R)-1-hydroxyethylphenol (CAS: 1690075-35-4) represents a versatile and pharmacologically interesting compound with multiple applications in drug discovery and chemical biology. Recent advances in its synthesis and characterization have opened new avenues for research, particularly in neuroscience, radiopharmaceuticals, and antimicrobial development. Future studies will likely focus on further optimizing its properties and expanding its therapeutic applications.

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